Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
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Overview
Description
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a cyclic urethane derivative. It has a molecular weight of 214.31 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate are not available in the search results, related compounds such as N-Boc-ethylenediamine are used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2-amino-1-cyclobutylethyl)carbamate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate has a predicted boiling point of 326.5±25.0 °C and a predicted density of 1.044±0.06 g/cm3 . Its pKa is predicted to be 12.21±0.46 .Scientific Research Applications
Antibiotic Synthesis
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against Gram-negative bacteria, including multidrug-resistant strains. Researchers have explored various synthetic routes to obtain this intermediate, involving steps such as amination, reduction, esterification, trityl protection, and condensation .
Natural Product Derivatives
The compound has also found applications in the synthesis of natural product derivatives. For instance, it serves as an intermediate in the production of ®-tert-butyl benzyl (1-(tert-butyl)-3-yn-2-yl)carbamate , a key building block for the natural product jaspine B . Jaspine B, isolated from marine sponges, exhibits cytotoxic activity against several human carcinoma cell lines .
Catalysis and Ligand Design
The aminoethyl carbamate functionality can act as a ligand in coordination chemistry. Researchers may explore its coordination with transition metals for catalytic applications. Additionally, the tert-butyl group can influence the reactivity of metal complexes, making it valuable in ligand design.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCNNLOLIHVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1518049-40-5 |
Source
|
Record name | tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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